(E)-3-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(m-tolyl)propanamide
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Description
(E)-3-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(m-tolyl)propanamide is a useful research compound. Its molecular formula is C18H16N2O3S2 and its molecular weight is 372.46. The purity is usually 95%.
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Biological Activity
The compound (E)-3-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(m-tolyl)propanamide is a thiazolidinone derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article aims to compile and analyze the existing literature regarding its biological activity, including anticancer, antibacterial, and other pharmacological effects.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This compound features a thiazolidinone core, which is known for its diverse biological activities. The presence of the furan moiety enhances its reactivity and potential therapeutic applications.
Anticancer Activity
Research has demonstrated that thiazolidinone derivatives exhibit significant anticancer properties. In particular, studies have shown that compounds with similar structures can induce cytotoxic effects in various cancer cell lines.
Case Studies on Anticancer Activity
- In Vitro Studies : The compound was evaluated against several cancer cell lines, including K562 (human leukemia) and MCF7 (breast cancer). The half-maximal inhibitory concentration (IC50) values were determined using MTT assays. For example, a related compound exhibited an IC50 of approximately 83.20 μM against K562 cells .
- Mechanism of Action : The anticancer activity is often attributed to the induction of apoptosis and cell cycle arrest. Flow cytometric analysis indicated that certain derivatives could significantly increase apoptosis rates in treated cells .
Antimicrobial Activity
The antimicrobial potential of thiazolidinone derivatives has also been extensively studied. The compound's ability to inhibit bacterial growth was assessed against various Gram-positive and Gram-negative bacteria.
Antimicrobial Efficacy
- Minimum Inhibitory Concentration (MIC) : Compounds similar to this compound demonstrated MIC values ranging from 37.9 μM to 113.8 μM against sensitive strains such as Staphylococcus aureus and Escherichia coli .
- Comparative Analysis : When compared to standard antibiotics like ampicillin, certain derivatives showed enhanced activity against resistant strains, indicating their potential as alternative therapeutic agents .
Structure-Activity Relationship (SAR)
The biological activity of thiazolidinones is closely linked to their structural features. Modifications at specific positions on the thiazolidinone ring can significantly influence their potency.
Compound | Structure | Anticancer Activity (IC50, μM) | Antimicrobial Activity (MIC, μM) |
---|---|---|---|
5e | Thiazolidinone derivative | 50 - 80 | 37.9 - 113.8 |
5d | Indole derivative | >100 | 43 - 172 |
5g | Furan derivative | 90 | 30 - 120 |
Pharmacokinetics and Toxicity
Pharmacokinetic studies have suggested that these compounds exhibit favorable absorption characteristics with moderate toxicity profiles. For instance, hemolytic assays indicated that many derivatives were non-toxic at concentrations up to 200 µM .
Properties
IUPAC Name |
3-[(5E)-5-(furan-2-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(3-methylphenyl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O3S2/c1-12-4-2-5-13(10-12)19-16(21)7-8-20-17(22)15(25-18(20)24)11-14-6-3-9-23-14/h2-6,9-11H,7-8H2,1H3,(H,19,21)/b15-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTLLBACJPKKCNK-RVDMUPIBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CCN2C(=O)C(=CC3=CC=CO3)SC2=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)NC(=O)CCN2C(=O)/C(=C\C3=CC=CO3)/SC2=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.